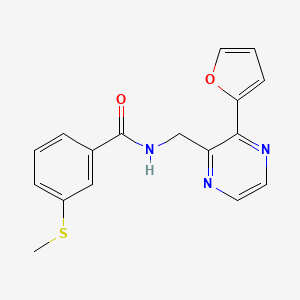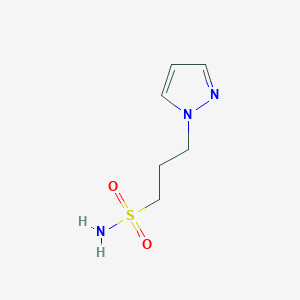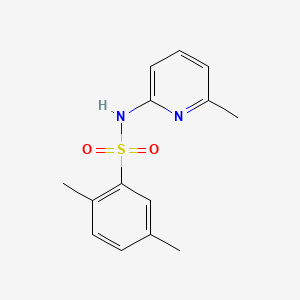
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(methylthio)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(methylthio)benzamide, also known as FPMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FPMB is a small molecule that has been shown to exhibit potent biological activity, making it an attractive candidate for further research.
Mecanismo De Acción
The mechanism of action of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(methylthio)benzamide is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes and receptors in the body. This leads to a cascade of biochemical and physiological effects that ultimately result in the desired therapeutic effect.
Biochemical and Physiological Effects:
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(methylthio)benzamide has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. These effects make it an attractive candidate for the development of new drugs for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(methylthio)benzamide is its potent biological activity, which makes it an attractive candidate for further research. However, there are also limitations associated with its use in lab experiments, including its potential toxicity and the need for further optimization to improve its pharmacokinetic properties.
Direcciones Futuras
There are many future directions for research on N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(methylthio)benzamide, including the development of new drugs based on its structure and the optimization of its pharmacokinetic properties. Other potential areas of research include the identification of new biological targets for N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(methylthio)benzamide and the exploration of its potential applications in combination therapy. Overall, N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(methylthio)benzamide represents a promising area of research with many potential applications in drug discovery and development.
Métodos De Síntesis
The synthesis of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(methylthio)benzamide involves several steps, including the coupling of furan-2-ylboronic acid with 2-bromo-3-methylthiobenzamide, followed by the reaction with pyrazin-2-ylmethylamine. This process yields N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(methylthio)benzamide in high yields and purity, making it an ideal starting material for further research.
Aplicaciones Científicas De Investigación
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(methylthio)benzamide has been studied extensively for its potential applications in drug discovery and development. It has been shown to exhibit potent activity against a variety of biological targets, including kinases, enzymes, and receptors. This makes it an attractive candidate for the development of new drugs for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Propiedades
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-3-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-23-13-5-2-4-12(10-13)17(21)20-11-14-16(19-8-7-18-14)15-6-3-9-22-15/h2-10H,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESCJHWFMLIZIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NCC2=NC=CN=C2C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(methylthio)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-{2-[(4-benzylpiperidino)methyl]-1,3-benzoxazol-5-yl}acetate](/img/structure/B2941445.png)
![{6-[(4-Methoxyphenyl)methoxy]-5-(trifluoromethyl)pyridin-3-yl}boronic acid](/img/structure/B2941447.png)


![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2,6-difluorophenyl)methanone](/img/structure/B2941451.png)
![Methyl 2-(4-(benzylsulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2941452.png)


![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2941458.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(o-tolyl)acetamide](/img/structure/B2941461.png)
